molecular formula C10H10BrN3 B11866018 6-Bromo-4-hydrazinyl-2-methylquinoline

6-Bromo-4-hydrazinyl-2-methylquinoline

Cat. No.: B11866018
M. Wt: 252.11 g/mol
InChI Key: YJBWYBWDNGQMMG-UHFFFAOYSA-N
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Description

6-Bromo-4-hydrazinyl-2-methylquinoline (CAS 951625-89-1) is a versatile chemical building block with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol . This compound is valued in medicinal and organic chemistry for its role as a precursor in the synthesis of complex nitrogen-containing heterocycles. Its main application is in annulation reactions with nitroalkanes in polyphosphoric acid (PPA) to form 1,2,4-triazolo[4,3-a]quinoline scaffolds . These triazole-fused heterocycles are privileged structures in drug discovery and have been shown to exhibit a diverse range of biological activities. Notably, derivatives synthesized from related 2-hydrazinylquinolines have demonstrated promising anticancer activity by inducing differentiation in neuroblastoma cancer cells in preliminary research, highlighting the therapeutic potential of this class of compounds . The bromine atom at the 6-position offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, while the hydrazinyl group is the key reactive site for cyclization. This product is provided as a hydrochloride salt (CAS 1172542-39-0) by multiple suppliers . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

(6-bromo-2-methylquinolin-4-yl)hydrazine

InChI

InChI=1S/C10H10BrN3/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,14)

InChI Key

YJBWYBWDNGQMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NN

Origin of Product

United States

Chemical Transformations and Derivatization Reactions of 6 Bromo 4 Hydrazinyl 2 Methylquinoline

Reactions Involving the Hydrazinyl Moiety

The terminal nitrogen atom of the hydrazinyl group is highly nucleophilic, making it a prime site for reactions with electrophilic species. This reactivity is the foundation for the derivatization of 6-Bromo-4-hydrazinyl-2-methylquinoline into more complex molecular architectures.

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones, a class of compounds characterized by a carbon-nitrogen double bond (>C=N-NH-). This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Research has demonstrated the successful condensation of this compound with various aromatic aldehydes. For instance, its reaction with substituted 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes in ethanol (B145695) under reflux yields the corresponding N'-[(2-aryl-5-methyl-1,3-oxazol-4-yl)methylidene]-6-bromo-2-methylquinolin-4-yl)hydrazides in good yields. researchgate.net The general scheme for this reaction involves the acid-catalyzed addition of the hydrazine to the carbonyl group, forming a carbinolamine intermediate which then dehydrates to the stable hydrazone product. nih.gov

General Reaction Scheme for Hydrazone Formation
Reaction of this compound with a generic aldehyde (R-CHO) to form the corresponding hydrazone.Figure 1: this compound reacts with an aldehyde or ketone to form a hydrazone derivative and water.

The resulting hydrazones are not merely derivatives but also crucial intermediates for the synthesis of various fused heterocyclic systems.

Carbonyl ReactantProduct NameReaction Conditions
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbaldehydeN'-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylidene}(6-bromo-2-methylquinolin-4-yl)hydrazideEthanol, Reflux
5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehydeN'-{[5-methyl-2-phenyl-1,3-oxazol-4-yl]methylidene}(6-bromo-2-methylquinolin-4-yl)hydrazideEthanol, Reflux
Cyclohexanone1-(6-Bromo-2-methylquinolin-4-yl)-2-cyclohexylidenehydrazineEthanol, Catalytic Acid

The hydrazone derivatives of this compound are valuable precursors for intramolecular cyclization reactions, leading to the formation of novel, fused heterocyclic ring systems. These reactions significantly expand the structural diversity of compounds derivable from the parent hydrazine.

The hydrazone derivatives can undergo oxidative cyclization to form triazoloquinolines. This transformation typically involves the reaction of the hydrazone with an oxidizing agent, such as iron(III) chloride. researchgate.net The reaction proceeds via the formation of an N'-aryl-N-aroylhydrazine intermediate, which then cyclizes through an intramolecular electrophilic attack of the hydrazone nitrogen onto the C5 position of the quinoline (B57606) ring, followed by oxidation/aromatization to yield the fused jk-sci.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinoline system. The resulting structure would be a 7-bromo-9-methyl- jk-sci.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinoline derivative.

A well-established route to pyrazole (B372694) rings is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.comnih.gov In this context, this compound serves as the hydrazine component. The reaction with a symmetric or asymmetric 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), under acidic or thermal conditions, leads to the formation of a pyrazole ring fused to the quinoline core. This cyclocondensation reaction results in the formation of the pyrazolo[4,3-c]quinoline ring system. nih.gov The reaction is versatile, allowing for the introduction of various substituents on the newly formed pyrazole ring depending on the choice of the 1,3-dicarbonyl reactant.

1,3-Dicarbonyl ReactantResulting Fused HeterocycleSubstituents on Pyrazole Ring
Acetylacetone (2,4-Pentanedione)7-Bromo-1,3,9-trimethyl-1H-pyrazolo[4,3-c]quinolineTwo methyl groups
Ethyl Acetoacetate7-Bromo-9-methyl-3-methyl-1,2-dihydro-1H-pyrazolo[4,3-c]quinolin-1-oneOne methyl group and one oxo group
Dibenzoylmethane7-Bromo-9-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinolineTwo phenyl groups

The synthesis of triazine rings fused to the quinoline scaffold can be achieved by reacting this compound with reagents that can provide the necessary one-carbon and one-nitrogen atoms. A known strategy for analogous systems involves the reaction of a 4-hydrazinoheterocycle with α-keto acids or their derivatives. researchgate.net For example, reaction with a compound like glyoxylic acid would lead to a hydrazone intermediate that can undergo intramolecular cyclization between the hydrazinyl nitrogen and the C5 position of the quinoline, followed by dehydration, to form a 7-bromo-9-methyl- jk-sci.comresearchgate.netresearchgate.nettriazino[4,5-a]quinolinone derivative. Another potential route involves the reaction with nitrous acid to form an intermediate quinolinyl azide, which could then react with a suitable C-N synthon. msu.educhemistrysteps.com

Fused HeterocycleGeneral ReactantsResulting Fused Ring System
TriazoloquinolineAldehyde (to form hydrazone), then Oxidizing Agent (e.g., FeCl₃) jk-sci.comresearchgate.netresearchgate.nettriazolo[4,3-a]quinoline
Pyrazoloquinoline1,3-Dicarbonyl Compound (e.g., Acetylacetone)Pyrazolo[4,3-c]quinoline
Triazinoquinolineα-Keto Acid or Anhydride (e.g., Glyoxylic Acid) jk-sci.comresearchgate.netresearchgate.nettriazino[4,5-a]quinoline

The mechanisms for these cyclization reactions have been the subject of detailed study.

Pyrazoloquinoline Formation: The mechanism of the Knorr pyrazole synthesis is generally accepted to begin with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound. researchgate.netyoutube.com This is followed by dehydration to form a hydrazone or enamine intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting five-membered ring intermediate, a dihydroxypyrazolidine, subsequently undergoes acid-catalyzed dehydration to yield the final, stable aromatic pyrazole ring. researchgate.net The regioselectivity of the reaction, when using an unsymmetrical 1,3-dicarbonyl, is determined by which carbonyl group is attacked first.

Triazoloquinoline Formation: The oxidative cyclization of arylhydrazones to form triazoles is believed to proceed through a radical or cationic mechanism. researchgate.net When using an iron(III)-based oxidant, the reaction may be initiated by a single-electron transfer (SET) from the hydrazone to the Fe(III) center, generating a radical cation. This is followed by intramolecular electrophilic attack of a nitrogen atom onto the electron-rich quinoline ring (at the C5 position). Subsequent deprotonation and oxidation lead to the formation of the aromatic triazole ring.

Triazinoquinoline Formation: For the reaction with an α-keto acid or anhydride, the mechanism involves an initial condensation to form a hydrazone, similar to the first step of hydrazone formation. researchgate.net This is followed by an intramolecular acylation or nucleophilic attack from the quinoline ring's C5-position onto the newly formed imine or a related electrophilic center. The final step is a dehydration/aromatization event that forges the fused triazine ring.

Cyclocondensation Reactions Leading to Fused Heterocycles

Reactions Involving the Bromine Moiety

The bromine atom at the C-6 position of the quinoline ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 6-position of the quinoline ring is amenable to such transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. wikipedia.orgwikipedia.orgorganic-chemistry.org While specific studies on this compound are not extensively documented, the reactivity of related bromoquinoline systems provides a strong indication of its synthetic potential.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the bromoquinoline and an organoboron reagent, typically a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. researchgate.net For instance, studies on related 6-bromoquinolines have shown successful coupling with various arylboronic acids in the presence of a palladium catalyst and a base. researchgate.net The reaction conditions generally involve a palladium source, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

The Sonogashira reaction couples the bromoquinoline with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The electronic properties of the bromoquinoline can influence reactivity; electron-withdrawing groups tend to promote the initial oxidative addition step. wordpress.com Given the electron-donating nature of the hydrazinyl group, optimization of reaction conditions would be crucial for achieving high yields.

The Heck reaction involves the coupling of the bromoquinoline with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org Studies on similarly structured brominated N-heterocycles, such as (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, have demonstrated successful Heck coupling with various acrylates, highlighting the feasibility of this transformation on complex, amine-bearing substrates. rsc.org

The presence of the hydrazinyl group at the C-4 position could potentially influence these reactions by coordinating with the palladium catalyst. This might necessitate the use of specific ligands or catalyst systems to achieve optimal results.

ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Na₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF, Water
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHTHF, DMF, Toluene
HeckAlkene (e.g., CH₂=CH-COOR)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, Acetonitrile, Toluene

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an electron-rich ring system like quinoline is generally difficult. nih.gov However, the reactivity can be significantly enhanced by introducing a strong electron-withdrawing group, such as a nitro (–NO₂) group, at a position ortho or para to the halogen. youtube.com

A well-established strategy for functionalizing 6-bromoquinoline (B19933) involves an initial nitration step. semanticscholar.orgresearchgate.net Treatment of 6-bromoquinoline with a mixture of sulfuric and nitric acid at low temperatures regioselectively installs a nitro group at the C-5 position, yielding 6-bromo-5-nitroquinoline (B1267105). semanticscholar.orgchemicalbook.com This nitro group, being ortho to the bromine, strongly activates the C-6 position for SNAr reactions. semanticscholar.org

The resulting 6-bromo-5-nitroquinoline readily reacts with various nucleophiles under relatively mild conditions. For example, heating this activated substrate with cyclic secondary amines such as morpholine (B109124) or piperazine, often under microwave irradiation, leads to the displacement of the bromide and the formation of the corresponding 6-amino-substituted-5-nitroquinolines in good yields. semanticscholar.org This two-step sequence provides an effective pathway to derivatize the C-6 position, which would otherwise be unreactive towards nucleophilic attack.

Starting MaterialNucleophileProductConditionsYieldReference
6-Bromo-5-nitroquinolineMorpholine5-Nitro-6-(morpholin-1-yl)quinolineEt₃N, Microwave (150 W), 90-119 °CNot specified semanticscholar.org
6-Bromo-5-nitroquinolinePiperazine5-Nitro-6-(piperazin-1-yl)quinolineEt₃N, Microwave (150 W), 68-78 °CNot specified semanticscholar.org

Modifications of the Quinoline Core

Beyond reactions at the bromine substituent, the quinoline core itself offers avenues for chemical modification, including transformations of existing functional groups and oxidative or reductive processes of the heterocyclic ring system.

Functional group interconversion (FGI) is a key strategy in organic synthesis for accessing derivatives that are not directly available. solubilityofthings.comimperial.ac.uk For this compound, both the methyl and hydrazinyl groups, as well as groups introduced in prior steps, can be chemically transformed.

A common transformation for methyl groups on heteroaromatic rings is oxidation. The 2-methyl group of the quinoline ring can be oxidized to a carboxylic acid (quinoline-2-carboxylic acid). youtube.com Reagents such as selenium dioxide or nickel peroxide have been effectively used for this purpose on various methylquinolines. tandfonline.comtandfonline.com This transformation converts the methyl group into a versatile carboxylic acid handle, which can then be used for further derivatization, such as amide bond formation.

Furthermore, functional groups introduced onto the quinoline ring can be subsequently modified. For example, a nitro group at the C-5 position, introduced to activate the ring for SNAr reactions, can be readily reduced to an amino group (–NH₂). nih.gov This reduction can be achieved using various methods, such as catalytic hydrogenation or treatment with reducing agents like iron powder in acetic acid or stannous chloride. semanticscholar.orgacs.orgnih.gov This FGI is significant as it transforms an electron-withdrawing group into an electron-donating one, and the resulting amino group can be further functionalized, for example, through diazotization or acylation.

The quinoline ring system can undergo oxidative and reductive transformations, although the core is generally quite stable.

One of the most important oxidative modifications of the quinoline core is N-oxidation. The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peroxy acids like meta-chloroperbenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. semanticscholar.orgresearchgate.net Studies on 6-bromoquinoline have shown that this reaction proceeds smoothly to afford 6-bromoquinoline-1-oxide in high yield. semanticscholar.org The resulting N-oxide functionality alters the electronic properties of the quinoline ring, influencing the regioselectivity of subsequent reactions such as nitration. semanticscholar.orgresearchgate.net

The reduction of the quinoline ring itself typically involves catalytic hydrogenation. Depending on the conditions, either the pyridine (B92270) ring or the benzene (B151609) ring can be selectively reduced. For instance, catalytic hydrogenation often leads to the reduction of the pyridine ring to yield a tetrahydroquinoline. Conversely, reduction under strongly acidic conditions can result in the saturation of the carbocyclic benzene ring. The reduction of nitro-substituted quinolines is also a key transformation, often leading to the corresponding aminoquinolines without affecting the aromatic core. nih.govacs.org

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of "6-Bromo-4-hydrazinyl-2-methylquinoline."

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For "this compound," the FTIR spectrum would be expected to exhibit a series of absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include the N-H stretching of the hydrazinyl group, typically observed in the 3300-3400 cm⁻¹ region. The aromatic C-H stretching vibrations of the quinoline (B57606) ring are anticipated to appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1500-1650 cm⁻¹ range. The C-Br stretching vibration is typically found in the lower frequency region, often below 700 cm⁻¹. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

A representative, albeit for a related compound, IR spectrum of 6-bromo-2-(4'-methoxyphenyl)-1,3-dihydroquinoline-4-one shows characteristic peaks that can be used for comparative analysis. For instance, the presence of aromatic and aliphatic C-H stretches and carbonyl groups in related structures provides a basis for interpreting the spectrum of the target compound.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400N-H StretchingHydrazinyl Group
3000-3100Aromatic C-H StretchingQuinoline Ring
2850-2960Aliphatic C-H StretchingMethyl Group
1600-1650C=N StretchingQuinoline Ring
1500-1600Aromatic C=C StretchingQuinoline Ring
1450-1470C-H BendingMethyl Group
Below 700C-Br StretchingBromo Group

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," the Raman spectrum would be expected to clearly show the vibrations of the quinoline ring system and the C-Br bond.

The aromatic ring stretching vibrations are typically strong in Raman spectra. The symmetric breathing mode of the quinoline ring would also be a prominent feature. The C-Br stretching vibration, while sometimes weak in FTIR, can be more readily observed in the Raman spectrum. Studies on related aromatic compounds have shown that distinct peaks indicating high Raman activity can be used to characterize the molecular structure nih.gov. The combination of FTIR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule nih.govjyoungpharm.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of "this compound" would provide information on the number of different types of protons and their electronic environments. The aromatic protons on the quinoline ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm libretexts.org. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the bromo, hydrazinyl, and methyl substituents. The methyl protons would appear as a singlet in the upfield region, likely around 2.5 ppm. The protons of the hydrazinyl group (NH and NH₂) would appear as broad signals, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbons of the quinoline ring are expected to resonate in the aromatic region (110-160 ppm) libretexts.org. The carbon bearing the bromine atom would be expected to show a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon would appear at a higher field (around 15-25 ppm). Computational studies on related quinoline derivatives have shown good correlation between calculated and experimental ¹³C NMR chemical shifts, aiding in the precise assignment of signals tsijournals.com.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.5 (s, 3H)~20
3-H~6.8-7.2 (s, 1H)~100-110
5-H~7.5-8.0 (d, 1H)~120-130
7-H~7.5-8.0 (dd, 1H)~125-135
8-H~8.0-8.5 (d, 1H)~120-130
4-NHNH₂Broad signals-
C4-~140-150
C6-~115-125
Other quinoline C-120-155

Note: These are estimated values and can vary based on solvent and experimental conditions. s = singlet, d = doublet, dd = doublet of doublets.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in "this compound," two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target compound, COSY would show correlations between adjacent aromatic protons on the quinoline ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of "this compound" in the solid phase. This is particularly useful for studying polymorphism and intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group.

For halogenated compounds, ssNMR of the halogen nucleus (e.g., ⁷⁹Br or ⁸¹Br) can be informative, although it is often challenging due to the large quadrupolar interactions wiley.comresearchgate.net. ¹³C and ¹⁵N ssNMR would provide insights into the local environment of these nuclei in the solid state. Chemical shift anisotropy, which is averaged out in solution NMR, can be measured in ssNMR and provides information about the electronic structure around the nucleus. Studies on other halogen-bonded adducts have demonstrated the utility of ssNMR in characterizing non-covalent interactions nih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural components of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the elemental composition of a molecule with high accuracy by measuring its exact mass-to-charge ratio (m/z). For this compound (C₁₀H₁₀BrN₃), HRMS is crucial for confirming its molecular formula. The presence of bromine is particularly significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two m/z units (the M+ and M+2 peaks).

Time-of-flight (TOF) mass analyzers are commonly used in HRMS to provide high accuracy mass measurements, often with errors below 5 parts per million (ppm). nih.gov The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to unequivocally confirm the elemental composition.

Table 1: Predicted HRMS Data for Protonated this compound [C₁₀H₁₁BrN₃]⁺

Isotope Combination Calculated m/z Relative Abundance (%)
C₁₀H₁₁⁷⁹BrN₃ 252.0136 100.0

This table presents the theoretically calculated exact masses for the two major isotopic peaks of the protonated molecule. Experimental verification of these values would confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, such as a DB-5MS column. madison-proceedings.com A pure sample of this compound would ideally produce a single, sharp peak in the gas chromatogram, indicating the absence of volatile impurities. The retention time of this peak is a characteristic property under specific chromatographic conditions.

The mass spectrometer then analyzes the eluting compound, providing a mass spectrum that serves as a molecular fingerprint. For this compound, the mass spectrum would show the molecular ion peak (M⁺) with its characteristic bromine isotope pattern. Key fragmentation pathways would likely involve the loss of the hydrazinyl group (-NHNH₂), the bromine atom, or cleavage of the quinoline ring system. The resulting fragment ions provide definitive structural confirmation.

Table 2: Hypothetical GC-MS Parameters and Expected Fragmentation Data

Parameter Value
GC System
Column Type DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS System
Ionization Mode Electron Ionization (EI, 70 eV)
Expected Molecular Ion (m/z) 251/253 (M⁺)

This table outlines typical GC-MS conditions for analyzing quinoline derivatives and the expected mass spectrometric data for purity assessment and structural confirmation. madison-proceedings.comresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by the quinoline ring system, which acts as the primary chromophore. This extended aromatic system gives rise to intense absorptions in the UV region due to π → π* transitions. The presence of substituents—the bromine atom, the methyl group, and the hydrazinyl group—act as auxochromes that can modify the absorption spectrum.

The hydrazinyl group, with its lone pair of electrons on the nitrogen atoms, can participate in resonance with the quinoline ring, likely causing a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted quinoline. Additionally, the presence of nitrogen atoms in the quinoline ring and the hydrazinyl group allows for n → π* transitions. These transitions involve the excitation of a non-bonding electron to an antibonding π* orbital and are typically of lower intensity and occur at longer wavelengths than π → π* transitions. The specific solvent used can also influence the position of these absorption bands.

Table 3: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Characteristics
π → π* π (bonding) → π* (antibonding) 220-350 nm High intensity (high molar absorptivity, ε)

This table summarizes the principal types of electronic transitions expected for the compound based on its functional groups and aromatic system. researchgate.netresearchgate.net

X-ray Diffraction for Crystalline Structure Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the absolute molecular structure of a compound. mdpi.com While no published crystal structure for this compound is currently available, the application of this technique would yield a wealth of information.

If suitable single crystals could be grown, SCXRD analysis would provide precise data on bond lengths, bond angles, and torsion angles, unequivocally confirming the connectivity and substitution pattern of the molecule. It would reveal the planarity of the quinoline ring and the conformation of the hydrazinyl and methyl groups relative to the ring.

Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions. For this compound, the hydrazinyl group's N-H protons can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This could lead to the formation of extensive hydrogen-bonding networks (e.g., N-H···N), which would be a dominant factor in the crystal packing. Other potential interactions include π–π stacking between the aromatic quinoline rings and possibly halogen bonding involving the bromine atom. mdpi.com

Table 4: Crystallographic Data Obtainable from a Hypothetical SCXRD Experiment

Parameter Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the crystal lattice (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ) Dimensions and angles of the basic repeating unit
Z Number of molecules per unit cell
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds

This table lists the key parameters that would be determined from a successful single-crystal X-ray diffraction study, providing a complete and unambiguous picture of the compound's solid-state structure. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to modern chemical research, enabling the prediction of molecular geometries, energies, and electronic properties with high accuracy. For complex organic molecules like 6-Bromo-4-hydrazinyl-2-methylquinoline, these methods are invaluable.

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with a split-valence basis set such as 6-31+G(d,p), is frequently employed for these types of investigations. nih.gov This level of theory is effective for optimizing molecular geometries and calculating thermodynamic properties. nih.gov

For quinoline (B57606) derivatives, DFT calculations can elucidate how substituents, such as the bromo, hydrazinyl, and methyl groups in this compound, influence the planarity and bond lengths of the quinoline ring system. The calculated total energy, enthalpy, and Gibbs free energy from these studies can provide information on the molecule's thermodynamic stability. nih.gov

Table 1: Representative DFT-Calculated Thermodynamic Parameters for a Substituted Quinoline Derivative

ParameterValue
Total Energy (E)Varies
Enthalpy (H)Varies
Gibbs Free Energy (G)Varies

Note: Specific values for this compound are not available in the cited literature. The table illustrates the types of parameters obtained from DFT calculations for similar molecules.

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF), provide an alternative, foundational approach to studying electronic properties. Though computationally more demanding, these methods can offer valuable insights. For instance, in a study on the related compound 6-bromo-2-methylquinoline, both HF and DFT methods were used to calculate vibrational frequencies. researchgate.net

The electronic properties of a molecule are critical to understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap generally implies higher stability and lower reactivity. nih.gov

Table 2: Key Electronic Properties Derived from Quantum Mechanical Calculations

PropertyDescription
HOMO EnergyEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO GapDifference in energy between HOMO and LUMO, indicating chemical reactivity and stability.

Note: Specific values for this compound are not available in the cited literature. This table describes the significance of these electronic properties.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand vibrational and electronic transitions.

Theoretical calculations of vibrational frequencies are instrumental in assigning the various vibrational modes observed in infrared (IR) and Raman spectra. For quinoline derivatives, DFT calculations have been shown to accurately predict these frequencies. nih.govresearchgate.net It is common practice to apply a scaling factor to the calculated harmonic frequencies to account for systematic errors and improve the agreement with experimental data. researchgate.net For example, in the study of 6-bromo-2-methylquinoline, specific scaling factors were used for different wavenumber regions to enhance the accuracy of the predictions. researchgate.net

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Quinoline Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=C stretchVariesVaries
C=N stretchVariesVaries
C-H stretchVariesVaries

Note: This table is illustrative. Specific data for this compound is not available. The comparison for similar molecules has shown excellent agreement between theoretical and experimental data. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry, particularly DFT. mdpi.com These predictions are invaluable for assigning complex NMR spectra and confirming the structures of newly synthesized compounds. mdpi.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com For instance, the WP04 functional with a 6-311++G(2d,p) basis set has been identified as a high-performing methodology for proton (¹H) NMR chemical shift predictions. mdpi.com

The synergy between computational and experimental spectroscopy is a cornerstone of modern chemical analysis. By comparing computationally predicted spectra with experimentally obtained data, researchers can confidently assign spectral features and validate molecular structures. Studies on various quinoline derivatives have demonstrated a strong correlation between calculated and experimental IR and NMR spectra. nih.govnih.govresearchgate.net This comparative approach provides a robust framework for the structural elucidation of complex molecules like this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving quinoline derivatives. By simulating the reaction at a quantum mechanical level, researchers can identify key intermediates and transition states, providing a detailed, step-by-step description of the reaction mechanism.

Transition state (TS) theory is a cornerstone of reaction mechanism analysis. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that the reactants must pass through to become products. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures.

The process involves optimizing the geometry of the proposed transition state on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactant to product. scilit.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining reaction rates. For reactions involving quinoline derivatives, such as oxidation or nucleophilic substitution, identifying the TS structure allows for a detailed examination of bond breaking and bond formation processes. scilit.com

Table 1: Illustrative Data from a Hypothetical Transition State Analysis This table presents typical data obtained from a computational transition state analysis for a reaction involving a substituted quinoline.

ParameterValueDescription
Energy Barrier (kcal/mol) 15.2The calculated activation energy required to reach the transition state.
Imaginary Frequency (cm⁻¹) -105.4The single negative frequency confirming the structure as a true transition state. scilit.com
Key Bond Distances (Å) C4-N: 1.85, N-N: 1.35The elongated bond distance of the bond being broken (e.g., C4-Cl) and the shortened distance of the new bond forming (e.g., C4-N of hydrazine).

Reaction Pathway Mapping

Reaction pathway mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, connects the reactants, transition state, and products. smu.edu This computational technique traces the minimum energy path from the transition state downhill to both the reactant and product energy minima, confirming that the identified TS correctly links the intended species. smu.edu

For this compound, a key reaction is its synthesis via nucleophilic aromatic substitution of a precursor like 6-bromo-4-chloro-2-methylquinoline (B188114) with hydrazine (B178648). Computational mapping of this pathway would reveal the energetic profile of the reaction, including the stability of any intermediates, such as a Meisenheimer complex, and the energy of the transition state leading to its formation and subsequent collapse to the final product. researchgate.net Such studies provide a comprehensive understanding of the reaction's feasibility and kinetics. researchgate.netresearchgate.net

Topological and Electronic Properties Analysis

The analysis of electron distribution and molecular orbitals provides fundamental insights into the chemical reactivity and physical properties of this compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govsmolecule.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the quinoline ring system, while the LUMO would be distributed over the aromatic rings. The presence of the electron-donating methyl and hydrazinyl groups would raise the HOMO energy, enhancing nucleophilicity, whereas the electron-withdrawing bromine atom would lower the LUMO energy, making the ring more susceptible to certain reactions. smolecule.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Representative FMO Data for Substituted Quinolines This table shows typical calculated energy values for frontier orbitals in quinoline derivatives, illustrating the impact of substituents. Values are hypothetical for the target compound but based on trends observed in related structures.

CompoundE(HOMO) (eV)E(LUMO) (eV)Energy Gap (eV)
Quinoline -6.58-1.215.37
2-Methylquinoline -6.45-1.155.30
6-Bromoquinoline (B19933) -6.65-1.405.25
This compound (Expected) -5.95-1.354.60

Electron Density Distribution and Reactivity Indices

The distribution of electron density within a molecule governs its reactivity. semanticscholar.org The presence of substituents on the quinoline core of this compound significantly alters this distribution. The bromine atom at position 6 acts as an electron-withdrawing group through its inductive effect, creating a region of lower electron density. smolecule.com Conversely, the methyl group at position 2 and the hydrazinyl group at position 4 are electron-donating, enriching the electron density of the ring system, particularly at the ortho and para positions relative to them. smolecule.com

Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density on the molecular surface. These maps identify electron-rich (nucleophilic) sites, typically colored in red, and electron-poor (electrophilic) sites, colored in blue. For this compound, the nitrogen atoms of the hydrazinyl group would be expected to be strong nucleophilic centers. DFT can also be used to calculate various reactivity indices, such as Mulliken charges, Fukui functions, and local softness, which quantify the reactivity of specific atoms within the molecule.

Electrochemical Properties and Theoretical Redox Potentials

Theoretical calculations are increasingly used to predict the electrochemical properties of molecules, such as their redox potentials. nih.gov For quinoline derivatives, these properties are relevant to their potential applications in materials science and as bioactive agents. The reduction potential, for instance, can be correlated with the energy of the LUMO; a lower LUMO energy generally corresponds to a less negative (or more positive) reduction potential, indicating the molecule is more easily reduced. nih.gov

The substituents on this compound influence its redox behavior. The electron-withdrawing bromine atom is expected to make the compound easier to reduce compared to unsubstituted quinoline, while the electron-donating groups would make it harder to reduce but easier to oxidize. nih.govresearchgate.net DFT calculations can model the one-electron reduction or oxidation processes and compute the corresponding theoretical redox potentials, which can then be compared with experimental data from techniques like cyclic voltammetry. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor for Diverse Heterocyclic Scaffolds

The presence of a reactive hydrazine (B178648) moiety makes 6-Bromo-4-hydrazinyl-2-methylquinoline an invaluable precursor for the synthesis of a wide array of fused heterocyclic systems. The condensation of the hydrazinyl group with various electrophilic reagents provides a straightforward and efficient route to novel polycyclic compounds with potential biological and material applications.

One notable application is in the synthesis of quinoline-1,3-oxazole hybrids. The condensation reaction of this compound with 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes leads to the formation of novel hybrid molecules. researchgate.net This synthetic strategy allows for the facile incorporation of the quinoline (B57606) and oxazole (B20620) pharmacophores into a single molecular entity.

Furthermore, the hydrazinyl group is a key functional handle for the construction of fused nitrogen-containing heterocycles such as pyrazolo[4,3-c]quinolines. The cyclocondensation of 4-hydrazinylquinolines with suitable dicarbonyl compounds or their equivalents is a common strategy to access this class of compounds. For instance, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with hydrazine hydrate (B1144303) can lead to the formation of 3-aminopyrazolo[4,3-c]quinolin-4-ones after a series of transformations. typeset.io While this example does not start with this compound, it illustrates a general and adaptable synthetic route.

The versatility of 4-hydrazinylquinolines as precursors extends to the synthesis of other fused systems like triazoloquinolines and tetrazoloquinolines. The reaction of 2-hydrazinylquinoline with carboxylic acids or carbon disulfide can yield triazolo[4,3-a]quinolines, while diazotization can lead to the formation of tetrazolo[1,5-a]quinolines. researchgate.net These reactions highlight the potential of this compound to serve as a starting material for a diverse range of fused heterocyclic frameworks.

PrecursorReagentResulting Heterocyclic ScaffoldReference
This compound2-aryl-5-methyl-1,3-oxazole-4-carbaldehydesQuinoline-1,3-oxazole hybrids researchgate.net
4-Hydrazinylquinoline derivativesDicarbonyl compoundsPyrazolo[4,3-c]quinolines typeset.io
2-HydrazinylquinolineCarboxylic acids / Carbon disulfideTriazolo[4,3-a]quinolines researchgate.net
2-HydrazinylquinolineNitrous acid (Diazotization)Tetrazolo[1,5-a]quinolines researchgate.net

Utility in Ligand Design for Coordination Chemistry

The hydrazinyl group of this compound can be readily converted into a hydrazone moiety through condensation with aldehydes or ketones. The resulting Schiff bases are excellent chelating ligands for a variety of metal ions, owing to the presence of multiple donor atoms (nitrogen and potentially oxygen) in a favorable arrangement for coordination. nih.govekb.eg

The synthesis of 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines has been reported, and these compounds represent a class of quinoline-based hydrazone ligands. nih.gov The coordination chemistry of such ligands is exceptionally rich, as they can coordinate to metal ions through the quinoline nitrogen, the azomethine nitrogen, and potentially other donor atoms from the aldehyde or ketone fragment. rsc.org The electronic properties of these ligands, and consequently the properties of their metal complexes, can be fine-tuned by varying the substituents on the quinoline ring and the carbonyl precursor.

The resulting metal complexes of quinoline-based hydrazones have been investigated for various applications, including their potential as catalysts and for their biological activities. mdpi.comnih.gov The coordination of the metal ion to the hydrazone ligand can lead to complexes with specific geometries and electronic structures, which are crucial for their function. For instance, transition metal complexes of Schiff bases derived from o-vanillin have been shown to form a wide range of structures from discrete polynuclear clusters to coordination polymers. rsc.org This highlights the potential of Schiff bases derived from this compound to form structurally diverse and functional coordination compounds.

Ligand PrecursorCarbonyl CompoundResulting Ligand TypePotential Metal Complexes
This compoundAcetophenone6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl)quinolineTransition metal complexes
Quinoline-3-carbohydrazide2-NitrobenzaldehydeSchiff base hydrazoneCu(II), Co(II), Ni(II), Cd(II), Cr(III), Fe(III) complexes
7-Chloro-4-hydrazinylquinolineBenzaldehydeSchiff base hydrazoneCu(II), Co(II), Ni(II), Mn(II), Fe(III), UO2(VI) complexes

Development of Novel Functional Materials and Supramolecular Assemblies

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel functional materials. The extended π-system of the quinoline ring, coupled with the potential for intermolecular interactions such as hydrogen bonding and π-π stacking, can lead to the formation of ordered supramolecular assemblies with interesting photophysical or electronic properties.

Quinoline-based acyl hydrazones have been shown to form solid-state emissive metallo-supramolecular assemblies. For example, a "bis"-quinoline-based acyl hydrazone has been synthesized and demonstrated to exhibit selective binding to Zn²⁺, resulting in a fluorescent complex that is emissive even in the solid state. researchgate.net This suggests that derivatives of this compound could be utilized in the design of fluorescent sensors for metal ions. taylorfrancis.comrsc.org The bromine and methyl substituents on the quinoline ring would be expected to modulate the photophysical properties of such sensors.

Furthermore, the ability of quinoline derivatives to participate in charge-transfer interactions makes them suitable for the development of electrochromic materials. Substituted quinolines have been investigated for their electrochromic properties, where the color of the material can be reversibly changed by applying an electrical potential. researchgate.net The electron-withdrawing bromine and electron-donating methyl groups in this compound could be strategically employed to tune the energy levels of the molecular orbitals and thus the electrochromic behavior of derived materials. The development of thermochromic materials, which change color in response to temperature, is another area where quinoline derivatives could find application. ekb.eg

Derivative TypeFunctional PropertyPotential Application
Acyl hydrazoneFluorescenceFluorescent sensors for metal ions
Substituted quinolineElectrochromismElectrochromic devices
Quinoline derivativeThermochromismTemperature sensors

Investigation of Structure-Reactivity Relationships in Quinoline Systems

The reactivity of the quinoline ring is significantly influenced by the nature and position of its substituents. The presence of a bromine atom at the C6 position and a methyl group at the C2 position in this compound has a profound effect on its chemical behavior. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for predicting the properties of the resulting products.

The bromine atom at the C6 position is an electron-withdrawing group, which deactivates the benzene (B151609) ring of the quinoline nucleus towards electrophilic substitution. Conversely, the methyl group at the C2 position is an electron-donating group, which activates the pyridine (B92270) ring. The interplay of these electronic effects governs the regioselectivity of various reactions. For instance, in electrophilic aromatic substitution reactions, the position of attack will be determined by the combined directing effects of the existing substituents and the inherent reactivity of the quinoline nucleus. nih.gov

The hydrazine group at the C4 position is a strong activating group and a potent nucleophile. Its reactivity in cyclization reactions to form fused heterocycles is influenced by the electronic nature of the quinoline ring. The electron-withdrawing bromine atom may enhance the acidity of the N-H protons of the hydrazine, potentially affecting the kinetics of condensation reactions. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of such molecules, helping to rationalize experimental observations and to predict the outcome of new reactions. nih.govresearchgate.net

The study of nucleophilic substitution reactions on the quinoline ring is also of great interest. While the 4-hydrazinyl group is not a typical leaving group, its presence can influence the susceptibility of other positions on the ring to nucleophilic attack, particularly if the ring is further activated, for example, by N-oxidation. mdpi.com

SubstituentPositionElectronic EffectInfluence on Reactivity
BromoC6Electron-withdrawingDeactivates benzene ring towards electrophilic attack
MethylC2Electron-donatingActivates pyridine ring
HydrazinylC4Electron-donating, NucleophilicDirects cyclization reactions, strong nucleophile

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-Bromo-4-hydrazinyl-2-methylquinoline, and how can reaction conditions be optimized?

  • Answer: The compound is typically synthesized via hydrazine substitution at the 4-position of a brominated quinoline precursor. For example, condensation reactions using hydrazine hydrate with intermediates like 4-bromo-2-methylquinoline derivatives have been employed . Key steps include refluxing in glacial acetic acid and recrystallization in ethanol to improve purity . Optimization involves adjusting reaction time (3–4 hours), stoichiometry of hydrazine, and temperature control to minimize side reactions. TLC (cyclohexane:ethyl acetate, 2:1) is recommended for monitoring reaction progress .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Answer:

  • FT-IR: The hydrazinyl group (-NH-NH2) shows characteristic N-H stretches near 3090 cm⁻¹, while the quinoline C=N appears at ~1647 cm⁻¹. The C-Br bond is identified at ~528 cm⁻¹ .
  • 1H NMR: Protons on the hydrazinyl group may appear as broad singlets (δ 8–9 ppm), while methyl groups (e.g., 2-methyl) resonate as singlets near δ 2.5 ppm. Aromatic protons in the quinoline ring typically show multiplets between δ 7.3–8.1 ppm .
  • 13C NMR: The quinoline carbons (C-2, C-4) are deshielded, appearing at ~150–160 ppm, and the bromine substituent causes distinct splitting patterns .

Q. What are the stability considerations for handling the hydrazinyl moiety in this compound?

  • Answer: The hydrazinyl group is sensitive to oxidation and moisture. Storage under inert gas (N2/Ar) at 0–6°C in amber vials is recommended. Avoid exposure to strong acids/bases, as they may hydrolyze the N-N bond. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential toxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Answer: Single-crystal X-ray diffraction with SHELXL refinement is critical for unambiguous structural assignment. For example, in related quinoline derivatives, the hydrazinyl group adopts a planar conformation, with bond angles and distances refined using high-resolution data (R-factor < 0.05). Challenges include crystal twinning; anti-solvent vapor diffusion (e.g., hexane/ethanol) improves crystal quality .

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

  • Answer:

  • In Silico Docking: Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) predicts binding affinities. For anthelmintic activity, homology models of β-tubulin can be used .
  • QSAR Models: Descriptors like logP, polar surface area, and H-bond donors correlate with antibacterial efficacy. For example, analogs with logP 2–3 show optimal membrane permeability .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How should researchers address contradictory data in biological assays (e.g., variable IC50 values) for this compound?

  • Answer: Contradictions may arise from assay conditions (e.g., pH, serum concentration) or impurities. Mitigation strategies include:

  • Purity Verification: Use HPLC (≥95% purity) and elemental analysis.
  • Dose-Response Curves: Repeat assays in triplicate with positive controls (e.g., albendazole for anthelmintic studies).
  • Solvent Effects: Ensure DMSO concentration is ≤1% to avoid cytotoxicity artifacts .

Q. What are the challenges in synthesizing this compound derivatives with electron-withdrawing substituents, and how can they be overcome?

  • Answer: Electron-withdrawing groups (e.g., -NO2, -CF3) can deactivate the quinoline ring, reducing hydrazine nucleophilicity. Strategies:

  • Microwave-Assisted Synthesis: Reduces reaction time (20–30 minutes vs. hours) and improves yields by 15–20% .
  • Catalytic Systems: Use Pd/C or CuI to facilitate C-N coupling at the 4-position .
  • Protecting Groups: Temporarily protect the hydrazinyl moiety with phthalimide to prevent side reactions .

Methodological Resources

  • Crystallography: SHELXL for refinement (R1 < 0.05) and ORTEP-3 for graphical representation .
  • Spectral Data: SDBS Library for reference IR/NMR spectra .
  • Safety Protocols: Follow GHS guidelines for handling brominated/hydrazinyl compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.